N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
Description
N-Benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS: 1194258-24-6) is a chloroacetamide derivative with the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of 241.71 g/mol . Structurally, it features a benzyl group and a 2-methoxyethyl group attached to the nitrogen atom of the chloroacetamide backbone. This compound is synthesized via nucleophilic substitution reactions involving chloroacetyl chloride and substituted amines, as seen in analogous syntheses (e.g., sulfamoylphenyl derivatives in ) .
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-16-8-7-14(12(15)9-13)10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWPJFVXZNIDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CC=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide typically involves the reaction of benzylamine with 2-chloro-N-(2-methoxyethyl)acetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted amides, aldehydes, carboxylic acids, and amines .
Scientific Research Applications
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Key structural variations in chloroacetamide analogs lie in the N-substituents, which significantly influence solubility, lipophilicity, and bioactivity.
Key Observations :
- The 2-methoxyethyl group in the target compound balances hydrophilicity (due to the ether oxygen) and lipophilicity, offering better solubility than purely aromatic analogs (e.g., benzhydryl) while retaining moderate membrane permeability .
- Sulfamoylphenyl substituents () drastically increase polarity and water solubility but may reduce cell permeability due to their size and charge .
- Benzhydryl groups () enhance lipophilicity, favoring hydrophobic interactions but limiting aqueous solubility .
Enzyme Inhibition
- Target Compound : The 2-methoxyethyl group may facilitate interactions with polar residues in enzyme active sites. In analogous studies (), N-(2-methoxyethyl)acetamide derivatives showed moderate inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), with activity enhanced by aromatic substituents (e.g., phenethyl in compound 13) .
- Aromatic vs. Aliphatic Substituents :
Antifungal Activity
- In Silico Screening (): Boronic acid derivatives with methoxyethyl-phenoxy motifs exhibit potent antifungal activity against Magnaporthe oryzae, suggesting that the methoxyethyl group in the target compound could similarly enhance bioactivity .
Biological Activity
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its structural formula:
This compound features a benzyl group, a chloro substituent, and a methoxyethyl moiety, which contribute to its unique reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions where the chloro group is replaced by various nucleophiles. The following table outlines common methods used in its synthesis:
| Method | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Amines, thiols | Base (e.g., NaOH), solvent |
| Hydrolysis | Acidic or basic aqueous solutions | Heat |
| Oxidation | Potassium permanganate or chromium trioxide | Controlled oxidation conditions |
Anticonvulsant Activity
Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study demonstrated that certain derivatives showed potent activity in the maximal electroshock seizure test in mice, with effective doses (ED50) comparable to established anticonvulsants like phenytoin . The presence of specific substituents at the C(3) site was crucial for enhancing their anticonvulsant activity.
The mechanism by which this compound exerts its biological effects involves interaction with various biomolecules. The chloro group acts as a leaving group in nucleophilic substitution reactions, allowing for the formation of biologically active derivatives. This reactivity is pivotal in drug design, particularly for targeting specific enzymes or receptors involved in neurological functions .
Case Studies and Research Findings
- Anticonvulsant Study : A detailed investigation into the structure-activity relationship (SAR) of N-benzyl-2-acetamido derivatives revealed that compounds with oxygen substituents at specific positions exhibited enhanced anticonvulsant activity. The study highlighted that the (R)-stereoisomer of one derivative had an ED50 value significantly lower than its (S)-counterpart .
- Therapeutic Potential : Another study explored the potential use of similar compounds in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
- Enzyme Inhibition : Some derivatives have been studied for their inhibitory effects on enzymes like dihydrofolate reductase, which is critical in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
